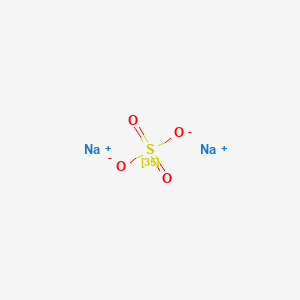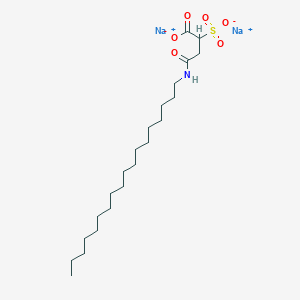
2-Phenyl-2-(phenylthio)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Phenyl-2-(phenylthio)acetic acid involves efficient procedures, as demonstrated by Martinez et al. (2013), who developed large-scale processes for converting labeled methanol and bromoacetic acid into 2-(phenylthio)acetic acid derivatives (Martinez et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its complexes has been extensively studied. For instance, Mak et al. (1984) analyzed the crystal structures of (phenylthio)acetic acid and its zinc(II) and cadmium(II) complexes (Mak et al., 1984).
Chemical Reactions and Properties
The chemical reactions involving this compound are diverse. Xu et al. (2010) presented a method for synthesizing 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, which highlights the compound's reactivity and versatility (Xu et al., 2010).
Physical Properties Analysis
Detailed studies on the physical properties of this compound are less common in the literature. However, the aforementioned studies on its molecular structure provide some insights into its physical characteristics.
Chemical Properties Analysis
The chemical properties of this compound, such as acidity and reactivity, have been explored in various studies. Pettit et al. (1968) reported on the acid dissociation constants of substituted (phenylthio)acetic acids, providing valuable information on its chemical behavior (Pettit et al., 1968).
Wissenschaftliche Forschungsanwendungen
Synthesis of Various Substituted 2(5H)-Furanones : 2-Phenyl-2-(phenylthio)acetic acid is used in the synthesis of a variety of substituted α-phenylthio-γ-butyrolactones, leading to the production of different types of substituted 2(5H)-furanones (Iwai et al., 1977).
Large-Scale Preparation of Labeled Compounds : The compound is utilized in large-scale procedures to convert labeled methanol and bromoacetic acid into various labeled acetic acids. These derivatives serve as versatile and stable labeling precursors in chemical synthesis (Martinez et al., 2013).
Study of Cytotoxic Compounds : It is involved in the formation of certain cytotoxic compounds, indicating its potential use in the study of cancer treatments and toxicology (Behzadi & Owen, 1974).
Investigating Acid Dissociation Constants : The preparation and study of acid dissociation constants of substituted (phenylthio)acetic acids provide insights into the electronic effects of substituents in phenyl rings, important for understanding chemical reactivity (Pettit et al., 1968).
Phenylacetic Acid in Human Blood : This compound, as a metabolite of 2-phenyl ethylamine, plays a role as a neuromodulator, with implications in the study of affective disorders like depression and schizophrenia (Mangani et al., 2004).
Anti-Inflammatory Activity : Substituted (2-phenoxyphenyl)acetic acids, related to this compound, have been synthesized and studied for their anti-inflammatory activity, showing potential in medicinal applications (Atkinson et al., 1983).
Oxidation Kinetics and Mechanism Studies : The kinetics and mechanism of oxidation of (phenylthio)acetic acid by chloramine T have been explored, contributing to the understanding of chemical reaction dynamics (Srinivasan & Pitchumani, 1982).
Synthesis of Thiodifluorooxindole Derivatives : The compound is used in a transition-metal-free decarboxylative cyclization process to create thiodifluoroindoleone derivatives, highlighting its utility in organic synthesis (Huang et al., 2021).
Wirkmechanismus
Target of Action
It’s often used in the synthesis of substances in laboratory settings .
Mode of Action
It’s known to be used in the synthesis of compounds with antimicrobial activity .
Biochemical Pathways
It’s known to be involved in the synthesis of benzoxazole, benzimidazole, and benzothiazole, which have antimicrobial properties .
Pharmacokinetics
It’s known to be a solid at room temperature .
Action Environment
It’s known to be stored in a sealed container in a dry, room temperature environment .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-phenyl-2-phenylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)13(11-7-3-1-4-8-11)17-12-9-5-2-6-10-12/h1-10,13H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCQATUFLPHRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286337 | |
| Record name | Phenyl(phenylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10490-07-0 | |
| Record name | 10490-07-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenyl(phenylsulfanyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenyl-2-(phenylsulfanyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Thiazolo[5,4-d]pyrimidine, 5-methyl-](/img/structure/B81866.png)